Bienvenue dans la boutique en ligne BenchChem!

4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester

Histone deacetylase inhibition Cancer epigenetics Indole amide SAR

4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester (also referred to as methyl 4-[2-(1H-indol-3-yl)-2-oxoacetamido]benzoate) is a synthetic small molecule belonging to the indole-3-glyoxylamido benzoate ester class. The compound (C₁₈H₁₄N₂O₄, MW 322.31 g/mol) features a 1H-indole-3-glyoxyl moiety linked via an amide bridge to the para-position of benzoic acid methyl ester.

Molecular Formula C18H14N2O4
Molecular Weight 322.3 g/mol
Cat. No. B4833723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester
Molecular FormulaC18H14N2O4
Molecular Weight322.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C18H14N2O4/c1-24-18(23)11-6-8-12(9-7-11)20-17(22)16(21)14-10-19-15-5-3-2-4-13(14)15/h2-10,19H,1H3,(H,20,22)
InChIKeyLVAWXKZAAWDXBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.3 [ug/mL]

4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester (CAS 620100-69-8): Core Properties and Compound Class Positioning


4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester (also referred to as methyl 4-[2-(1H-indol-3-yl)-2-oxoacetamido]benzoate) is a synthetic small molecule belonging to the indole-3-glyoxylamido benzoate ester class . The compound (C₁₈H₁₄N₂O₄, MW 322.31 g/mol) features a 1H-indole-3-glyoxyl moiety linked via an amide bridge to the para-position of benzoic acid methyl ester [1]. This structural architecture is shared with several biologically active indole derivatives under investigation as histone deacetylase (HDAC) inhibitors, plasminogen activator inhibitor-1 (PAI-1) antagonists, and cannabinoid CB2 receptor ligands [2][3]. The methyl ester terminus distinguishes it from the corresponding free carboxylic acid and alternative ester variants, potentially influencing cellular permeability, metabolic stability, and target engagement kinetics.

Why In-Class Indole-3-glyoxylamides Cannot Simply Substitute for 4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester


Indole-3-glyoxylamido benzoate derivatives share a conserved oxoacetyl-indole pharmacophore, yet subtle modifications at the ester terminus, the amide position, and the indole substitution pattern produce divergent bioactivity profiles that preclude simple interchange [1]. For instance, the methyl ester of 4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester confers distinct lipophilicity (cLogP ≈ 3.0) and hydrogen-bonding capacity compared to the free carboxylic acid (ionized at physiological pH) or the bulkier ethyl and butyl esters [2]. These physicochemical differences directly impact cell permeability, plasma protein binding, and oral bioavailability—parameters critical for both in vitro assay performance and in vivo pharmacological studies. Furthermore, 3D-QSAR analyses on indole amide HDAC inhibitors have demonstrated that the ester group's steric and electronic properties modulate potency against specific HDAC isoforms [3]. Therefore, selecting the methyl ester specifically is not a trivial formulation choice; it represents a deliberate medicinal chemistry decision supported by quantitative structure-activity data.

Quantitative Differentiation Evidence: 4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester vs. Structural Analogs


HDAC1 Inhibitory Potency of Indole-3-glyoxylamido Benzoate Methyl Ester vs. Free Carboxylic Acid

In a comparative ChEMBL-curated dataset, 4-[2-(1H-indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester (represented by a closely matched indole oxoacetamido benzoate scaffold) displayed moderate HDAC1 inhibition. When benchmarked against the corresponding free carboxylic acid analog (4-[2-(1H-indol-3-yl)-2-oxo-acetylamino]-benzoic acid), the methyl ester exhibited a distinct activity profile that is consistent with the ester prodrug concept—the neutral methyl ester passively diffuses across cell membranes more efficiently than the ionized carboxylate, while intracellular esterases may release the active carboxylic acid [1]. However, direct head-to-head IC50 data for these two exact compounds in the same assay is not publicly available; the inference is drawn from class-level SAR studies of indole amide HDAC inhibitors where esterification routinely alters cellular potency by 2- to 10-fold [2].

Histone deacetylase inhibition Cancer epigenetics Indole amide SAR

Cannabinoid CB2 Receptor Binding Affinity: Indole-3-yl-oxoacetamide Scaffold Assessment

A small series of indol-3-yl-oxoacetamides was evaluated for CB2 receptor binding affinity. The fluorinated derivative 8 exhibited Ki = 6.2 nM, demonstrating that modifications on the indole core can yield high CB2 affinity [1]. While 4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester itself has not been directly tested in this assay, its core scaffold matches the indol-3-yl-oxoacetamide pharmacophore. Compared to the adamantyl-substituted lead compound (Ki ≈ 3.0 µM for CB2), the benzoate ester series has the potential for enhanced affinity by exploiting an additional hydrogen-bond acceptor site at the ester carbonyl [1].

Cannabinoid receptor CB2 selective ligand Neuroinflammation

Ester Chain Length Impact on Physicochemical Properties: Methyl vs. Ethyl vs. Butyl Benzoate Analogs

Calculated physicochemical parameters reveal a systematic trend across the ester series. The methyl ester (target compound) exhibits LogD (pH 7.4) = 3.03 [1], while the ethyl ester analog (CAS 852367-74-9) is predicted to have LogD ≈ 3.5, and the butyl ester (CAS not assigned) LogD ≈ 4.2. Lipinski compliance is maintained only for the methyl and ethyl esters; the butyl ester exceeds the recommended LogP threshold of 5, raising concerns about poor aqueous solubility and increased off-target binding [2]. Additionally, the methyl ester has a topological polar surface area (tPSA) of 88.3 Ų, which is identical across the series but the rising LogD of longer alkyl esters reduces the compound's drug-likeness score.

ADME profiling Ester prodrug design Lipophilicity optimization

PAI-1 Inhibitory Activity: Indole Oxo-acetyl Amino Acid Derivative Class Potency

Wyeth's patent series on substituted indole oxo-acetyl amino acetic acid derivatives reported PAI-1 inhibition with IC50 values ranging from 0.5 µM to 25 µM across a library of ~200 compounds [1]. The described core structure closely matches 4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester, placing this compound within a well-characterized PAI-1 pharmacophore. Direct activity data for the methyl ester is not publicly disclosed, but the patent's SAR tables indicate that para-substituted benzoic acid esters generally retain PAI-1 inhibitory activity within a factor of 3 of the 4-chlorophenyl amide reference (IC50 = 2.8 µM) [1].

Fibrinolytic disorders PAI-1 antagonist Thrombosis research

Optimal Research and Industrial Application Scenarios for 4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester


Epigenetic Drug Discovery: HDAC Inhibitor Lead Optimization

The indole-3-glyoxylamido benzoate scaffold has demonstrated HDAC inhibitory activity in enzymatic assays [1]. 4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester serves as an ideal starting point for structure-activity relationship (SAR) campaigns aimed at isoform-selective HDAC inhibitors. Its methyl ester terminus can be hydrolyzed to the active carboxylic acid for in-cell target engagement studies, while the indole NH and oxoacetyl linker provide multiple vectors for parallel chemistry exploration.

PAI-1 Antagonist Development for Thrombotic Disease Models

Given the established PAI-1 inhibitory pharmacophore shared by this compound class [1], the methyl ester can be directly screened in fibrinolysis assays. Researchers can benchmark its activity against the patent-reported reference compounds and explore ester prodrug strategies to enhance oral bioavailability in preclinical thrombosis models.

CB2 Receptor Ligand Screening and PET Tracer Development

Preliminary data on indol-3-yl-oxoacetamides indicate that this chemotype can yield high-affinity CB2 ligands (Ki < 10 nM) [1]. The methyl ester's favorable LogD (3.03) and low molecular weight (322 Da) make it suitable for blood-brain barrier penetration studies and potential radiolabeling with carbon-11 or fluorine-18 for positron emission tomography (PET) imaging applications.

Chemical Biology Probe: Nonsense Suppression and RNA-Targeted Therapies

Patent disclosures have linked acetylamino benzoic acid derivatives to nonsense mutation suppression mechanisms [1]. The methyl ester can be employed as a probe compound to investigate premature translation termination pathways, with the ester functionality allowing for potential conjugation to affinity tags or fluorescent reporters via amidation of the liberated carboxylic acid.

Quote Request

Request a Quote for 4-[2-(1H-Indol-3-yl)-2-oxo-acetylamino]-benzoic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.